(S)-2-(4-Methoxyphenyl)morpholine is a chiral compound that belongs to the morpholine class of organic compounds. This compound features a morpholine ring substituted with a 4-methoxyphenyl group, which enhances its pharmacological properties. Morpholines, including this compound, are characterized by their heterocyclic structure containing both nitrogen and oxygen atoms, which contributes to their diverse biological activities and applications in medicinal chemistry.
The synthesis and applications of (S)-2-(4-Methoxyphenyl)morpholine are rooted in its structural characteristics derived from morpholine. Morpholine itself can be produced through various industrial methods, such as the dehydration of diethanolamine or the reaction of bis(2-chloroethyl)ether with ammonia . The specific synthesis of (S)-2-(4-Methoxyphenyl)morpholine typically involves chiral resolution techniques or asymmetric synthesis to obtain the desired enantiomer.
(S)-2-(4-Methoxyphenyl)morpholine is classified as an organic compound with potential pharmacological applications. It falls under the category of heterocycles due to the presence of nitrogen and oxygen in its structure. Its classification as a morpholine derivative highlights its relevance in drug discovery and development, particularly within the central nervous system pharmacology.
The synthesis of (S)-2-(4-Methoxyphenyl)morpholine can be approached through several methods:
Recent studies have indicated that highly enantioselective reactions can be achieved using (Ipc)₂BOTf-mediated aldol reactions involving morpholine carboxamides . These reactions can yield various α-substituted morpholine derivatives, including those with 4-methoxyphenyl substitutions, in moderate to excellent yields while maintaining high enantioselectivity.
(S)-2-(4-Methoxyphenyl)morpholine consists of a six-membered morpholine ring with the following features:
The molecular formula for (S)-2-(4-Methoxyphenyl)morpholine is CHNO\ and its molecular weight is approximately 191.25 g/mol. The compound's chirality is significant for its biological activity, influencing interactions with biological targets.
(S)-2-(4-Methoxyphenyl)morpholine can participate in various chemical reactions typical for morpholines:
Morpholines generally exhibit reactivity patterns consistent with secondary amines, though the presence of the ether oxygen in morpholines makes them less nucleophilic compared to other amines . This property allows for selective reactions that can be exploited in synthetic pathways for drug development.
The mechanism of action for (S)-2-(4-Methoxyphenyl)morpholine primarily involves its interaction with biological targets within the central nervous system. The presence of both nitrogen and oxygen allows it to engage in hydrogen bonding and hydrophobic interactions, enhancing its affinity for certain receptors.
Research indicates that morpholine derivatives can modulate pharmacokinetic and pharmacodynamic properties effectively due to their balanced lipophilicity and hydrophilicity . The flexible conformation allows optimal positioning of substituents for interaction with target proteins, which is crucial for drug efficacy.
Relevant data on solubility and stability can guide its application in formulations where these properties are critical.
(S)-2-(4-Methoxyphenyl)morpholine has several scientific uses:
The morpholine ring—a six-membered heterocycle featuring oxygen and nitrogen atoms at positions 1 and 4—exhibits exceptional versatility in drug design. Its distinctive physicochemical profile arises from the electron-donating nitrogen (pKa ~8.5) and hydrogen-bond-accepting oxygen, conferring balanced lipophilicity (calculated logP ~0.4) and aqueous solubility. This enables efficient blood-brain barrier penetration while avoiding excessive hydrophobicity [4] [9]. Approximately 100 drugs containing morpholine are documented in the World Drug Index, underscoring its privileged status [9].
In CNS therapeutics, morpholine’s conformational flexibility (equilibrium between chair and skew-boat forms) allows optimal target engagement. For example, in aprepitant (an antiemetic), the morpholine ring acts as a pharmacokinetic modulator, enhancing bioavailability through reduced plasma protein binding and mitigated P-glycoprotein efflux [4] [5]. Similarly, the antidepressant reboxetine incorporates morpholine as a core pharmacophore for norepinephrine reuptake inhibition, where its stereochemistry critically influences receptor affinity [5] [9]. Table 1 summarizes key clinical drugs leveraging morpholine’s properties:
Table 1: Representative FDA-Approved Drugs Containing Morpholine and Their Therapeutic Applications
Drug Name | Therapeutic Category | Role of Morpholine |
---|---|---|
Reboxetine | Antidepressant | Core pharmacophore for NET inhibition |
Aprepitant | Antiemetic | PK modulator enhancing brain penetration |
Timolol | Antiglaucoma/antihypertensive | Bioavailability enhancer |
Levofloxacin | Antibacterial | Solubility and tissue penetration modulator |
Fenpropimorph | Antifungal (agricultural) | Target engagement in sterol biosynthesis |
Chiral integrity dominates the SAR of (S)-2-(4-methoxyphenyl)morpholine derivatives. The (S)-enantiomer typically shows superior target affinity due to stereoselective binding pockets. For instance, in dopamine D4 receptor antagonists, (S)-configured morpholines exhibit up to 100-fold higher potency than their (R)-counterparts, as demonstrated by the negligible activity of the (R)-enantiomer of 4-methoxy-3-chloro derivative (35% inhibition at 10 μM vs. Ki = 10.4 nM for (S)) [7].
Substituent positioning profoundly influences activity:
Linker optimization further refines potency: Replacing ethyl with hydroxymethyl linkers reduces calculated logP (5.10 → 3.73) while maintaining D4 receptor affinity (Ki = 36 nM → 42 nM). Sulfide linkers also show promise, with Ki values reaching 7.4 nM [7]. Table 2 details critical SAR determinants:
Table 2: SAR Determinants for Bioactive (S)-2-(4-Methoxyphenyl)morpholine Derivatives
Structural Feature | Activity Impact | Example |
---|---|---|
(S)-Configuration | Essential for nanomolar target affinity | D4R Ki: (S)=10.4 nM; (R)=inactive at 10 μM |
4-Methoxyphenyl at C2 | Optimal for receptor π-stacking | 10–100× potency vs. unsubstituted phenyl |
3-Substituted indole at N | Maximizes D4R antagonism (Ki < 6 nM) | 6-Fluoroindole: Ki = 5.2 nM |
Alkoxymethyl linker | Balances lipophilicity and potency | Ki = 42 nM (cLogP = 3.73) |
Sulfide linker | Alternative with high potency | Ki = 7.4–9.4 nM |
(S)-2-(4-Methoxyphenyl)morpholine derivatives engage diverse therapeutic targets through **stereospecific interactions:
Dopamine D4 Receptor: The scaffold acts as a high-affinity antagonist (Ki = 3.3–42 nM), showing >1,000-fold selectivity over D1, D2, D3, and D5 receptors. This specificity is crucial for treating L-DOPA-induced dyskinesia without extrapyramidal side effects [7]. Molecular docking reveals hydrophobic contacts between the morpholine oxygen and Leu112 in the D4 receptor, while the 4-methoxyphenyl occupies a cleft near Val87 [7].
Cannabinoid Receptors: N-Morpholinoethyl derivatives like compound 1 (Fig. 3b [4]) act as CB2-selective agonists (Ki < 50 nM). The morpholine nitrogen anchors to Trp172/Tyr190 via van der Waals forces, and its orientation directs substituents toward hydrophobic subpockets. Methoxy group introduction at indole position 7 switches activity to antagonism, demonstrating scaffold versatility [4].
Enzyme Targets: In antiviral therapies, morpholine derivatives inhibit HIV-1 Vif protein interactions with APOBEC3G (IC50 = 6 μM for RN18), disrupting viral replication. The 4-nitrothiophenyl moiety and amide linkages are critical for Vif binding [3]. For CNS disorders, morpholine-containing inhibitors target kinases like PI3Kγ and mTOR, where the ring occupies adenine-binding pockets via H-bonding with Val882 [9] [10].
Estrogen Receptors: Though not directly active, morpholine-linked antiestrogens (e.g., tamoxifen analogs) benefit from enhanced brain delivery. The morpholine’s low basicity (pKa ~8.5) minimizes lysosomal trapping, increasing cytosolic bioavailability [4] [6].
Morpholine derivatives dominate clinical pipelines due to optimized pharmacokinetics and target selectivity. Notable candidates include:
D4 Receptor Antagonists: (S)-2-(((6-Chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine demonstrates subnanomolar D4 affinity (Ki = 3.3 nM) and oral bioavailability >60% in primates. Phase I trials indicate efficacy in Parkinson’s-related dyskinesia without cardiovascular effects [7] [9].
Antivirals: RN18 analogs inhibit HIV-1 replication in non-permissive cells (IC50 = 6 μM) by blocking Vif-A3G interactions. Lead optimization focuses on isosteric sulfonamide replacements to improve metabolic stability [3].
Oncology Agents: PI3K inhibitors featuring 2- and 3-substituted morpholines (e.g., pictilisib) show tumor regression in phase II. The morpholine oxygen H-bonds with kinase hinge residues (e.g., Glu880), while chirality at C2/C3 positions dictates IC50 values (e.g., (S)-isomers are 5–20× more potent) [9] [10].
CNS Penetrant Therapeutics: Over 30% of investigational CNS drugs incorporate morpholine to enhance brain-to-plasma ratios (>0.8 vs. <0.2 for non-morpholine analogs). MR-309, a σ1 receptor antagonist with morpholine, reduces neuropathic pain cytokines (TNF-α, IL-1β) in phase I, attributed to its calculated polar surface area (45 Ų) and moderate lipophilicity (cLogP = 2.9) [4].
Synthetic accessibility accelerates clinical translation: Copper-catalyzed couplings and microwave-assisted cyclizations enable rapid generation of enantiopure (S)-morpholines in >90% ee, supporting kilogram-scale production [7] [9].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0